1-Isocyanato-4-methanesulfonylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-4-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-13(11,12)8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQDWIYBVHWYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4418-85-3 | |
| Record name | 1-isocyanato-4-methanesulfonylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Isocyanato 4 Methanesulfonylbenzene
Phosgene-Based Synthetic Routes to Arylsulfonyl Isocyanates
The reaction of sulfonamides with phosgene (B1210022) or its derivatives has historically been a primary method for the industrial production of arylsulfonyl isocyanates. This approach is favored for its high yields and the broad availability of starting materials.
Traditional Industrial Preparations and Scalability Considerations
The industrial synthesis of arylsulfonyl isocyanates, including 1-isocyanato-4-methanesulfonylbenzene, traditionally involves the direct phosgenation of the corresponding arylsulfonamide, in this case, 4-methanesulfonylbenzenesulfonamide. The reaction is typically carried out in a high-boiling inert solvent.
Historically, this process required harsh reaction conditions, including high temperatures ranging from 160 to 250°C and a significant excess of phosgene to drive the reaction to completion. nih.gov Such conditions present considerable challenges for industrial-scale production, including high energy consumption and the need for specialized equipment to handle the highly toxic and corrosive nature of phosgene at elevated temperatures. nih.gov
To mitigate these challenges, process optimization has focused on several key areas:
Solvent Selection: The choice of solvent is critical for reaction efficiency and product purity. Solvents like o-dichlorobenzene have been traditionally used.
Catalysis: The introduction of catalysts has been a significant advancement, allowing for milder reaction conditions. Catalytic quantities of a hydrocarbyl isocyanate can lower the required temperature to a range of 60 to 200°C. nih.gov Further improvements involve the use of a dual catalytic system comprising a hydrocarbyl isocyanate and a tertiary amine base, which can lead to improved yields and purity, shorter reaction times, and even lower temperatures. nih.gov
Continuous Flow Processes: Modern approaches are exploring the use of continuous flow chemistry to enhance safety and efficiency. nih.govresearchgate.net Continuous stirred-tank reactors (CSTRs) and automated process control can manage the exothermic nature of the reaction and the handling of hazardous materials more effectively, leading to improved spacetime yield and process reliability. nih.govresearchgate.net
Table 1: Comparison of Traditional vs. Catalytic Phosgenation of Arylsulfonamides
| Parameter | Traditional Method | Catalytic Method |
|---|
| Temperature | 160-250°C | 60-200°C (with hydrocarbyl isocyanate) Lower with dual catalyst system | | Phosgene | Large excess required | Reduced excess | | Catalyst | None | Hydrocarbyl isocyanate, Tertiary amine base | | Reaction Time | Longer | Shorter | | Yield & Purity | Variable | Improved | | Scalability Issues | High energy cost, safety concerns | Improved safety profile, more energy efficient |
Mechanistic Aspects of Phosgene-Mediated Sulfonamide Conversion
The reaction of a sulfonamide with phosgene proceeds through a multi-step mechanism. The initial step involves the nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a molecule of hydrogen chloride to form an N-sulfonylcarbamoyl chloride intermediate. This intermediate is generally unstable and, upon heating, decomposes to the desired arylsulfonyl isocyanate with the elimination of another molecule of hydrogen chloride.
The reaction can be generalized as follows:
Formation of N-sulfonylcarbamoyl chloride: R-SO₂-NH₂ + COCl₂ → R-SO₂-NH-COCl + HCl
Thermal decomposition to isocyanate: R-SO₂-NH-COCl → R-SO₂-NCO + HCl
The use of a tertiary amine catalyst facilitates the initial deprotonation of the sulfonamide, increasing its nucleophilicity. The hydrocarbyl isocyanate catalyst is thought to function by reacting with the sulfonamide to form an N-arylsulfonyl-N'-hydrocarbylurea, which then reacts with phosgene in a more facile manner to generate the sulfonyl isocyanate and regenerate the hydrocarbyl isocyanate.
Non-Phosgene Approaches for the Formation of Arylsulfonyl Isocyanates
The significant hazards associated with the use of phosgene have driven the development of alternative, safer synthetic routes to arylsulfonyl isocyanates. nih.gov These methods avoid the direct handling of phosgene gas and often proceed under milder conditions.
Reactions of Corresponding Sulfonyl Chlorides with Cyanate (B1221674) Sources
A prominent non-phosgene route involves the reaction of an arylsulfonyl chloride, such as 4-methanesulfonylbenzene sulfonyl chloride, with a source of the cyanate ion.
This reaction can be performed using various cyanate salts, such as sodium cyanate. The reaction is believed to proceed through the formation of an intermediate that then rearranges to the sulfonyl isocyanate. However, the heterogeneous nature of reactions with simple alkali metal cyanates can sometimes lead to lower yields. google.com
A more efficient variation of this method utilizes silylated cyanate reagents, such as trimethylsilyl (B98337) isocyanate (TMS-NCO). The reaction of a sulfonyl chloride with TMS-NCO provides a more homogeneous reaction system and often leads to higher yields and purity of the desired arylsulfonyl isocyanate. google.com
Reaction Scheme: R-SO₂-Cl + (CH₃)₃Si-NCO → R-SO₂-NCO + (CH₃)₃Si-Cl
The reaction between sulfonyl chlorides and cyanate sources can be significantly enhanced through the use of catalysts. Lewis acids have been found to be particularly effective in promoting the reaction with trimethylsilyl isocyanate. google.com
Commonly used Lewis acid catalysts include halides of tin, titanium, aluminum, and zinc. google.com For the synthesis of aromatic sulfonyl isocyanates, titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) are often preferred. google.com The catalyst facilitates the reaction by activating the sulfonyl chloride towards nucleophilic attack by the isocyanate. The amount of catalyst is typically in the range of 0.1 to 20% by weight relative to the trimethylsilyl isocyanate. google.com
Table 2: Examples of Lewis Acid Catalysts in the Synthesis of Arylsulfonyl Isocyanates
| Catalyst | Formula | Typical Application |
|---|---|---|
| Tin Tetrachloride | SnCl₄ | Reactive sulfonyl isocyanates |
| Titanium Tetrachloride | TiCl₄ | Aromatic and aliphatic sulfonyl isocyanates |
| Aluminum Chloride | AlCl₃ | General Lewis acid catalyst |
| Zinc Chloride | ZnCl₂ | General Lewis acid catalyst |
Conversion of Sulfonamides via Decarboxylative Routes
Decarboxylative reactions represent an emerging and attractive strategy for the formation of carbon-nitrogen bonds, offering a potential non-phosgene pathway to isocyanates from carboxylic acid derivatives. While direct decarboxylative isocyanation of sulfonamide-derived carboxylic acid precursors is not yet a widely established method for the synthesis of arylsulfonyl isocyanates, related decarboxylative strategies are under active investigation in organic synthesis.
One conceptual approach could involve the formation of an N-arylsulfonyl carbamate (B1207046), which could then undergo a decarboxylation-rearrangement to yield the desired isocyanate. This type of transformation is analogous to the Curtius, Hofmann, or Lossen rearrangements, which are well-established methods for synthesizing isocyanates from carboxylic acid derivatives.
Recent advances in photoredox catalysis have enabled decarboxylative C-N bond formation from carboxylic acids and various nitrogen sources, including sulfonamides. mdpi.com These methods often involve the generation of a radical intermediate from the carboxylic acid, which then couples with the nitrogen nucleophile. While these methods have been successfully applied to the synthesis of more complex nitrogen-containing compounds, their direct application to the synthesis of this compound via a decarboxylative route from a suitable sulfonamide precursor remains an area for further research and development.
One-Pot Strategies for Direct Isocyanate Formation
One-pot syntheses are highly valued for their efficiency, reducing the need for isolation of intermediates, which can save time and resources. For the direct formation of this compound, strategies often begin with readily available precursors like 4-(methylsulfonyl)aniline (B1202210) or its derivatives.
One prominent method involves the reaction of an amine with a carbon monoxide source under dehydrating conditions. A modern, metal-free approach utilizes carbon dioxide (CO2) as the C1 source. In this process, the starting amine, 4-(methylsulfonyl)aniline, reacts with CO2 in the presence of a base to form a carbamic acid intermediate in situ. This intermediate is then subjected to dehydration using activating agents, such as those typically employed in Swern oxidations, to yield the target isocyanate. scholaris.ca This method is advantageous as it avoids the use of highly toxic phosgene. scholaris.ca
Another direct approach is the phosgenation of the corresponding arylsulfonamide. While the phosgenation of amines is a traditional route to isocyanates, the direct phosgenation of arylsulfonamides in the presence of a catalyst can also yield arylsulfonyl isocyanates. googleapis.com This process involves reacting the sulfonamide with phosgene in an inert solvent, often catalyzed by a hydrocarbyl isocyanate, to produce the desired sulfonyl isocyanate with increased purity. googleapis.com
| Method | Starting Material | Key Reagents | Key Intermediate |
|---|---|---|---|
| Carbamic Acid Dehydration | 4-(Methylsulfonyl)aniline | CO2, Base, Dehydrating Agent | Carbamic acid |
| Sulfonamide Phosgenation | 4-Methylbenzenesulfonamide | Phosgene, Catalyst (e.g., hydrocarbyl isocyanate) | - |
Adaptations of Curtius Rearrangement for Arylsulfonyl Isocyanates
The Curtius rearrangement is a well-established and versatile reaction for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govrsc.org This thermal decomposition of an acyl azide proceeds with the loss of nitrogen gas and is known for its tolerance of a wide variety of functional groups. wikipedia.orgnih.gov
To synthesize this compound using this method, the required starting material is 4-(methylsulfonyl)benzoic acid. The synthesis proceeds through the following steps:
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride (B1165640).
Formation of the Acyl Azide: The activated carboxylic acid derivative is then reacted with an azide source, typically sodium azide, to form the 4-(methylsulfonyl)benzoyl azide intermediate.
Rearrangement: The acyl azide is heated in an inert solvent. This induces a concerted rearrangement where the aryl group migrates to the nitrogen atom with simultaneous expulsion of dinitrogen gas (N₂), yielding this compound. wikipedia.org Research indicates this is a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org
The resulting isocyanate can be isolated or trapped in situ with a nucleophile, such as an alcohol or amine, to produce carbamates or ureas, respectively. nih.govwikipedia.org
| Starting Material | Key Reagents | Key Intermediate | Conditions |
|---|---|---|---|
| 4-(Methylsulfonyl)benzoic acid | 1. SOCl₂ or (COCl)₂ 2. NaN₃ | 4-(Methylsulfonyl)benzoyl azide | Thermal (heating in inert solvent) |
Applications of the Lossen Rearrangement in Sulfonyl Isocyanate Synthesis
The Lossen rearrangement provides another classical pathway to isocyanates, starting from hydroxamic acids or their derivatives. drugfuture.comhandwiki.org This reaction involves the conversion of an O-activated hydroxamic acid to an isocyanate upon treatment with a base or heat. slideshare.netwikipedia.org
For the synthesis of this compound, the precursor would be 4-(methylsulfonyl)benzohydroxamic acid. The general procedure involves two main steps:
Activation of the Hydroxamic Acid: The hydroxamic acid is converted into a better leaving group by O-acylation, O-sulfonylation, or O-phosphorylation. handwiki.orgunacademy.com This activation step is crucial for the subsequent rearrangement. For instance, reacting the hydroxamic acid with an acyl chloride or sulfonyl chloride would yield the necessary activated intermediate.
Base-Mediated Rearrangement: The O-activated hydroxamic acid is then treated with a base. The base deprotonates the nitrogen, initiating a spontaneous rearrangement that expels a carboxylate or sulfonate anion to form the isocyanate intermediate. handwiki.org
Recent modifications of the Lossen rearrangement have demonstrated that the reaction can sometimes proceed directly from free hydroxamic acids under specific conditions, avoiding the need for a separate activation step and representing a more streamlined process. researchgate.netrsc.org
| Starting Material | Key Reagents | Key Intermediate | Conditions |
|---|---|---|---|
| 4-(Methylsulfonyl)benzohydroxamic acid | 1. Activating agent (e.g., Ac₂O, MsCl) 2. Base (e.g., pyridine (B92270), K₂CO₃) | O-activated hydroxamic acid | Base-mediated, often at room temperature or with gentle heating |
Emerging Oxidative and Carbonylation Methodologies
In the quest for more sustainable and safer chemical processes, significant research has focused on developing phosgene-free routes to isocyanates. nih.gov Emerging methodologies based on catalytic oxidative and reductive carbonylation are particularly promising for the synthesis of arylsulfonyl isocyanates like this compound.
Oxidative Carbonylation: This approach involves the reaction of an amine with carbon monoxide (CO) in the presence of an oxidant. researchgate.net For the target molecule, 4-(methylsulfonyl)aniline would be the substrate. The reaction is typically catalyzed by transition metals, with palladium complexes being widely studied. chinesechemsoc.org Stoichiometric oxidants are often required to maintain the catalytic cycle, which represents a challenge for large-scale applications, but research continues to develop more efficient catalytic systems. chinesechemsoc.org
Reductive Carbonylation: An alternative strategy is the reductive carbonylation of nitroaromatic compounds. researchgate.net This method would utilize 1-methanesulfonyl-4-nitrobenzene as the starting material. The reaction with carbon monoxide under reductive conditions, again often catalyzed by Group VIII transition metal complexes, can yield the isocyanate directly. researchgate.net This process is highly appealing as it combines the reduction of the nitro group and the introduction of the carbonyl group in a single transformation, starting from a common and inexpensive precursor. nih.govresearchgate.net
These carbonylation techniques are central to the development of greener isocyanate production, eliminating the need for phosgene and often proceeding under milder conditions than traditional methods. nih.gov
| Methodology | Starting Material | Key Reagents | Catalyst Type |
|---|---|---|---|
| Oxidative Carbonylation | 4-(Methylsulfonyl)aniline | CO, Oxidant (e.g., O₂) | Palladium complexes |
| Reductive Carbonylation | 1-Methanesulfonyl-4-nitrobenzene | CO, Reductant | Group VIII metal complexes |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-(Methylsulfonyl)aniline |
| 4-Methylbenzenesulfonamide |
| 4-(Methylsulfonyl)benzoic acid |
| 4-(Methylsulfonyl)benzoyl azide |
| 4-(Methylsulfonyl)benzohydroxamic acid |
| 1-Methanesulfonyl-4-nitrobenzene |
| Carbon dioxide |
| Carbon monoxide |
| Phosgene |
| Sodium azide |
| Thionyl chloride |
| Oxalyl chloride |
| Acetic anhydride |
| Methanesulfonyl chloride |
| Pyridine |
| Potassium carbonate |
Reactivity and Mechanistic Investigations of 1 Isocyanato 4 Methanesulfonylbenzene
Electrophilic Reactivity of the Isocyanate Moiety
The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom. This reactivity stems from the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. In the specific case of 1-isocyanato-4-methanesulfonylbenzene, the presence of the methanesulfonyl group (–SO₂CH₃) on the benzene (B151609) ring further enhances the electrophilicity of the isocyanate carbon. The sulfonyl group is a strong electron-withdrawing group, which delocalizes electron density from the aromatic ring and, consequently, from the isocyanate moiety. This electronic effect makes the carbon atom of the isocyanate group in this compound particularly susceptible to nucleophilic attack.
The high reactivity of isocyanates, such as chlorosulfonyl isocyanate (CSI), is attributed to the polarization of the allene (B1206475) double bond by the strongly electronegative sulfonyl group. beilstein-journals.org This heightened electrophilicity is a key determinant of the compound's reaction pathways. The reactivity of isocyanates is also influenced by the substituents on the aromatic ring; electron-withdrawing groups increase the electrophilicity of the carbon atom, thereby enhancing its reactivity. nih.gov
Nucleophilic Addition Reactions
The primary mode of reaction for this compound involves nucleophilic addition to the electrophilic carbon of the isocyanate group. A wide range of nucleophiles, including those containing nitrogen and oxygen, can participate in these reactions, leading to the formation of various derivatives.
One of the most significant reactions of this compound is its reaction with primary and secondary amines to form N-sulfonylurea derivatives. This reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon, followed by proton transfer to the nitrogen of the isocyanate. researchgate.net The resulting N-sulfonylureas are a class of compounds with diverse biological activities. dergipark.org.tr The traditional synthesis of sulfonylureas often involves the treatment of sulfonamides with isocyanates in the presence of a base. researchgate.netresearchgate.net
The general reaction can be depicted as follows:
R-SO₂-N=C=O + R'R''NH → R-SO₂-NH-CO-NR'R''
Where R is the 4-methanesulfonylphenyl group and R' and R'' can be hydrogen, alkyl, or aryl groups.
| Reactant 1 (Isocyanate) | Reactant 2 (Amine) | Product (N-Sulfonylurea) |
|---|---|---|
| This compound | Ammonia (NH₃) | N-(4-methanesulfonylphenyl)urea |
| This compound | Methylamine (CH₃NH₂) | 1-Methyl-3-(4-methanesulfonylphenyl)urea |
| This compound | Aniline (C₆H₅NH₂) | 1-(4-Methanesulfonylphenyl)-3-phenylurea |
While the primary reaction with amines yields ureas, under certain conditions, reactions involving the sulfonyl group can lead to substituted sulfonamides. However, the direct reaction of this compound with a nucleophile to form a substituted sulfonamide at the sulfonyl group is less common without cleavage of the S-C or S-N bond, which is not a typical reaction pathway for the isocyanate functionality. The more direct route to substituted sulfonamides involves starting with a sulfonyl chloride and reacting it with an amine. mdpi.com
This compound readily reacts with alcohols and phenols to form sulfonyl carbamates (urethanes). This reaction involves the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. researchgate.net The reaction is generally first-order with respect to both the isocyanate and the alcohol. researchgate.net
The formation of a sulfonyl carbamate (B1207046) can be represented as:
R-SO₂-N=C=O + R'-OH → R-SO₂-NH-CO-OR'
If an excess of the isocyanate is present, the initially formed sulfonyl carbamate can further react with another molecule of this compound to produce a sulfonyl allophanate (B1242929). ebrary.netrsc.org This subsequent reaction occurs via the nucleophilic attack of the nitrogen atom of the carbamate on the isocyanate carbon of a second isocyanate molecule. google.com The formation of allophanates is often observed at elevated temperatures. ebrary.net
The reaction for allophanate formation is as follows:
R-SO₂-NH-CO-OR' + R-SO₂-N=C=O → R-SO₂-N(CO-NH-SO₂-R)-CO-OR'
| Reactant 1 (Isocyanate) | Reactant 2 (Nucleophile) | Initial Product (Carbamate) | Further Product (Allophanate) |
|---|---|---|---|
| This compound | Methanol (B129727) (CH₃OH) | Methyl (4-methanesulfonylphenyl)carbamate | Methyl 2,4-bis(4-methanesulfonylphenyl)allophanate |
| This compound | Ethanol (B145695) (C₂H₅OH) | Ethyl (4-methanesulfonylphenyl)carbamate | Ethyl 2,4-bis(4-methanesulfonylphenyl)allophanate |
| This compound | Phenol (B47542) (C₆H₅OH) | Phenyl (4-methanesulfonylphenyl)carbamate | Phenyl 2,4-bis(4-methanesulfonylphenyl)allophanate |
Reactions with Oxygen-Containing Nucleophiles
Reactions with Alcohols and Phenols: Kinetic and Catalytic Aspects
The reaction of isocyanates with alcohols and phenols to form carbamates (urethanes) is a cornerstone of polyurethane chemistry and has been studied extensively. The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the para-methanesulfonyl group, which enhances the electrophilicity of the isocyanate carbon atom.
The uncatalyzed reaction between an aryl isocyanate and an alcohol generally follows second-order kinetics. mdpi.com The mechanism can be complex, with evidence suggesting that the reaction may proceed through the formation of a transient reactant complex, followed by a rate-determining transition state to yield the urethane (B1682113) product. acs.org Computational studies on the reaction of phenyl isocyanate with methanol and butan-1-ol have elucidated the energetics of this pathway. acs.orgarxada.com
Kinetic investigations show that the reaction rate is sensitive to the structure of the alcohol, with primary alcohols being more reactive than secondary alcohols, an observation attributed largely to steric factors. nih.gov Furthermore, the reaction can be catalyzed by the alcohol reactant itself, especially at high concentrations, where alcohol associates (dimers, trimers) act as more potent nucleophiles. nih.govorgsyn.org
Catalysis plays a crucial role in modulating the rate of urethane formation. A wide array of catalysts are effective, broadly categorized into Lewis acids and tertiary amines. researchtrends.net
Tertiary Amines: These catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and N-ethylmorpholine (NEM), operate through a mechanism that involves activation of the alcohol via hydrogen bonding, thereby increasing its nucleophilicity. rsc.org This interaction facilitates the attack of the alcohol on the isocyanate carbon. The catalytic activity is dependent on the amine's structure and basicity. rsc.org
Lewis Acids: Organometallic compounds, particularly tin derivatives like dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts. The proposed mechanism involves the formation of a complex between the catalyst, the isocyanate, and the alcohol, which orients the reactants and polarizes the N=C bond, lowering the activation energy of the reaction. researchtrends.net
The reaction with phenols follows similar principles, though phenols are generally less nucleophilic than alcohols. The acidity of the phenol and steric hindrance are key factors determining reactivity. Electron-withdrawing substituents on the phenol decrease its nucleophilicity and slow the reaction, whereas electron-donating groups have the opposite effect.
Below is a table summarizing kinetic data for analogous phenyl isocyanate reactions, which serves as a model for the behavior of this compound.
Table 1: Kinetic Parameters for Phenyl Isocyanate Reactions with Alcohols and Phenols This table is interactive. You can sort and filter the data.
| Nucleophile | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|---|---|
| Butan-1-ol | DABCO | 30 | 0.138 (L²·mol⁻²·s⁻¹) | 27.6 | rsc.org |
| Butan-1-ol | 1,2-DMI | 30 | 0.054 (L²·mol⁻²·s⁻¹) | 30.0 | rsc.org |
| Butan-1-ol | NEM | 30 | 0.012 (L²·mol⁻²·s⁻¹) | 30.6 | rsc.org |
| 2-Propanol | None | 25 | Varies with conc. | Not specified | nih.gov |
| Cyclohexanol | None | 25 | Varies with conc. | Not specified | nih.gov |
| Phenol | DECHA | 30 | 0.00019 (dm³·mol⁻¹·s⁻¹) | 48.9 | |
| 2,6-Dimethylphenol | DECHA | 30 | 0.00004 (dm³·mol⁻¹·s⁻¹) | 58.9 | |
| p-Chlorophenol | DECHA | 30 | 0.00023 (dm³·mol⁻¹·s⁻¹) | 45.6 | |
| Phenol | DBTDL | 30 | 0.00220 (dm³·mol⁻¹·s⁻¹) | 43.5 | |
| 2,6-Dimethylphenol | DBTDL | 30 | 0.00160 (dm³·mol⁻¹·s⁻¹) | 44.7 |
DABCO: 1,4-diazabicyclo[2.2.2]octane; 1,2-DMI: 1,2-dimethylimidazole; NEM: N-ethylmorpholine; DECHA: Diethylcyclohexylamine; DBTDL: Dibutyltin dilaurate.
Reactions with Sulfur-Containing Nucleophiles
Synthesis of Sulfonyl Thiocarbamates and Thioureas
This compound readily reacts with sulfur-containing nucleophiles. The reaction with thiols (mercaptans) yields S-sulfonyl thiocarbamates, while reactions with primary or secondary amines followed by a sulfur source, or directly with thioamides, can lead to the formation of N-sulfonyl thioureas.
The reaction with thiols is analogous to that with alcohols, producing thiocarbamates. This reaction is also subject to catalysis by tertiary amines. Kinetic studies on the reaction of phenyl isocyanate with various thiols in the presence of tertiary amines have shown that the reaction is first order with respect to the isocyanate, the thiol, and the catalyst. acs.org The reactivity of thiols is influenced by their acidity and steric bulk. acs.org
N-Sulfonyl thioureas are an important class of compounds, often synthesized by the reaction of a sulfonamide with an isothiocyanate. Alternatively, they can be prepared from a sulfonyl isocyanate. For example, the reaction of p-toluenesulfonyl isocyanate with 2-amino-1,3,4-thiadiazoles produces sulfonyl thiourea (B124793) derivatives. nih.gov A general approach involves the nucleophilic addition of an amine to the sulfonyl isocyanate to form a sulfonyl urea (B33335), which can then be thionated using reagents like Lawesson's reagent. A more direct route involves the reaction of a sulfonamide with an isocyanate in the presence of a base to deprotonate the sulfonamide, increasing its nucleophilicity for attack on the isocyanate. researchtrends.net
Reactions with Carbon-Containing Nucleophiles (e.g., Enolates, Grignard Reagents)
The reaction of isocyanates with carbon-based nucleophiles provides a direct route for C-C bond formation. The high electrophilicity of the isocyanate carbon in this compound makes it a prime target for such nucleophiles.
Enolates: Enolates, generated by the deprotonation of carbonyl compounds at the α-carbon, can react with isocyanates to form β-keto amides or related structures. masterorganicchemistry.comwikipedia.org However, these reactions can be complicated by the basic conditions required to form the enolate, which can also promote self-condensation or trimerization of the isocyanate. researchgate.net The stereoselective addition of enolates to isocyanates remains a challenge in synthetic chemistry. researchgate.net The use of pre-formed, stable enolates such as silyl (B83357) enol ethers under Lewis acidic conditions can provide a cleaner reaction pathway.
Grignard Reagents: Organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents are powerful carbon nucleophiles that readily add to the carbonyl carbon of isocyanates. The initial addition yields a magnesium or lithium salt of an N-substituted amide. Subsequent aqueous workup protonates this intermediate to afford the corresponding amide. This reaction provides a versatile method for preparing amides with a wide variety of substituents. Given the high reactivity of Grignard reagents, care must be taken to avoid side reactions, and the reaction is typically performed at low temperatures.
Cycloaddition Chemistry of this compound
The cumulative double bond system of the isocyanate group makes this compound an excellent partner in cycloaddition reactions, leading to the formation of various heterocyclic structures.
[2+2] Cycloaddition Reactions for β-Lactam Formation
The [2+2] cycloaddition of isocyanates with alkenes, known as the Staudinger β-lactam synthesis when reacting with ketenes, is a fundamental method for constructing the 2-azetidinone (β-lactam) ring. Sulfonyl isocyanates are particularly reactive in these cycloadditions. Chlorosulfonyl isocyanate (CSI) is renowned as one of the most reactive isocyanates for this transformation, readily reacting with a wide range of alkenes to produce N-chlorosulfonyl-β-lactams. researchtrends.netnih.gov
The reaction mechanism can be either a concerted [π2s + π2a] cycloaddition or a stepwise process involving a zwitterionic or diradical intermediate. researchtrends.netmdpi.com The pathway is highly dependent on the electronic properties of the alkene. Electron-rich alkenes tend to react via a stepwise mechanism, while electron-deficient alkenes may favor a concerted pathway. researchtrends.net The strong electron-withdrawing sulfonyl group on the isocyanate nitrogen atom facilitates the reaction and stabilizes the resulting β-lactam ring. The N-sulfonyl group can often be removed reductively, for instance with sodium sulfite, to yield the free NH-β-lactam, a versatile synthetic intermediate. researchtrends.net
The stereochemistry of the resulting β-lactam is a critical aspect of the synthesis. For example, the reaction often proceeds with high diastereoselectivity, with the stereochemical outcome influenced by the substituents on both the alkene and the isocyanate. nih.govum.es
Formation of Diverse Heterocycles via Cycloaddition Pathways
Beyond the formation of β-lactams, this compound can participate in other cycloaddition reactions to generate a diverse array of heterocyclic compounds. The specific pathway followed often depends on the nature of the reaction partner.
[5+2] Cycloaddition: Sulfonyl isocyanates have been shown to undergo [5+2] cycloaddition reactions with 2-vinylaziridines. This reaction proceeds under mild conditions without a catalyst to provide seven-membered cyclic ureas in good yields. acs.orgnih.gov
[4+2] Cycloaddition (Diels-Alder): While less common for the C=N bond of isocyanates, if the isocyanate is part of a conjugated system (e.g., vinyl isocyanates), it can act as a dienophile in Diels-Alder reactions. More relevant to sulfonyl isocyanates, they can react with 1,3-dienes. orgsyn.org
[3+2] Cycloaddition: Sulfonyl isocyanates can react with 1,2,3-triazoles in Rh(II)-catalyzed denitrogenative transannulation reactions. This process involves a formal [3+2] cycloaddition with an in situ generated azavinyl carbene, resulting in the formation of imidazolones. nih.gov
Reactions with Ynolates: Lithium ynolates have been reported to react with isocyanates via a [2+2] cycloaddition to give azetidine-2,4-diones. elsevierpure.com
These examples underscore the versatility of this compound as a building block in heterocyclic synthesis, driven by the reactivity of the sulfonyl isocyanate moiety. rsc.orgcrossref.org
Other Significant Chemical Transformations
Electrophilic Aromatic Substitution (EAS) Pathways on the Benzene Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. wikipedia.org The reactivity and regioselectivity of these substitutions are profoundly influenced by the electronic properties of the two existing substituents: the isocyanato (-NCO) group and the methanesulfonyl (-SO₂CH₃) group.
Both the isocyanato group and the methanesulfonyl group are potent electron-withdrawing groups. The methanesulfonyl group deactivates the aromatic ring towards electrophilic attack through a strong inductive effect (-I) and a resonance effect (-M). Similarly, the isocyanato group is deactivating due to the high electronegativity of its nitrogen and oxygen atoms. Consequently, the benzene ring in this compound is significantly deactivated, making electrophilic aromatic substitution reactions substantially more challenging to achieve compared to benzene itself.
In terms of directing effects, both substituents are classified as meta-directors. This is because the resonance structures of the arenium ion intermediate, which is formed during the reaction, show that the positive charge is destabilized when the electrophile adds to the ortho or para positions relative to these groups. wikipedia.org Therefore, electrophilic attack is directed to the positions meta to both the isocyanato and methanesulfonyl groups. In the case of this compound, the positions meta to the methanesulfonyl group (positions 3 and 5) are also ortho to the isocyanato group. Conversely, the positions meta to the isocyanato group (positions 2 and 6) are ortho to the methanesulfonyl group.
Given that both groups strongly deactivate the ring, forcing an EAS reaction would require harsh conditions (e.g., strong acids, high temperatures). The substitution pattern would be complex, but any substitution would be predicted to occur at a position meta to the more strongly deactivating group. The methanesulfonyl group is generally considered one of the most deactivating meta-directing groups. Therefore, any potential EAS reaction, such as nitration or halogenation, would be expected to proceed slowly and yield predominantly the product substituted at position 3 (or 5), which is meta to the sulfonyl group and ortho to the isocyanate.
An important synthetic strategy involving sulfonyl groups in the context of EAS is their use as reversible "blocking groups". masterorganicchemistry.com A sulfonyl group can be introduced onto an aromatic ring via sulfonation, used to direct subsequent substitutions, and then removed by desulfonation under dilute acidic conditions with heat. wikipedia.orgyoutube.com This allows for the synthesis of substitution patterns that might otherwise be difficult to obtain. masterorganicchemistry.com While this strategy is not a direct reaction on this compound itself, it highlights a key aspect of the chemical behavior of aryl sulfonyl compounds in organic synthesis.
Derivatization Strategies for Functional Group Interconversion
Functional group interconversion is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. solubilityofthings.com this compound possesses two distinct functional groups, the highly electrophilic isocyanate group and the stable methanesulfonyl group, each offering different pathways for derivatization.
The isocyanate group is exceptionally reactive towards a wide array of nucleophiles. rsc.orgresearchgate.net This reactivity forms the basis for the most common derivatization strategies for this compound, leading to the formation of stable urea, carbamate (urethane), and thiocarbamate derivatives. These reactions are typically rapid and proceed in high yield. The general mechanism involves the nucleophilic attack on the electron-deficient carbonyl carbon of the isocyanate. researchgate.net
Reaction with Amines: Primary and secondary amines react readily with the isocyanate to form substituted ureas.
Reaction with Alcohols and Phenols: In the presence of a suitable catalyst, alcohols and phenols add to the isocyanate to yield carbamates (urethanes).
Reaction with Thiols: Thiols react in a similar fashion to alcohols to produce thiocarbamates.
These derivatization reactions are crucial for various applications, including the synthesis of biologically active molecules and for analytical purposes, where derivatization can improve detectability in techniques like HPLC. nih.gov
Below is a table summarizing the derivatization of the isocyanate group with various nucleophiles.
| Nucleophile | Reagent Example | Product Class | General Reaction Scheme |
|---|---|---|---|
| Primary Amine | R-NH₂ (e.g., Benzylamine) | N,N'-Disubstituted Urea | Ar-NCO + R₂NH → Ar-NH-C(O)NR₂ |
| Secondary Amine | R₂NH (e.g., Piperidine) | N,N,N'-Trisubstituted Urea | |
| Alcohol | R-OH (e.g., Ethanol) | Carbamate (Urethane) | Ar-NCO + R-OH → Ar-NH-C(O)OR |
| Thiol | R-SH (e.g., Ethanethiol) | Thiocarbamate | Ar-NCO + R-SH → Ar-NH-C(O)SR |
The methanesulfonyl group, in contrast, is chemically robust and generally not reactive under the conditions used for isocyanate derivatization. Transformations of the aryl-SO₂CH₃ moiety are more challenging. However, under specific and often harsh conditions, nucleophilic aromatic substitution (SₙAr) can occur, where the sulfonyl group acts as a leaving group, particularly if the aromatic ring is further activated by other electron-withdrawing groups. For instance, in highly activated systems, a potent nucleophile might displace the methanesulfonyl group. Another potential, though less common, transformation involves the reduction of the sulfonyl group.
Catalysis in Reactions Involving 1 Isocyanato 4 Methanesulfonylbenzene
Principles of Catalysis in Enhancing Reaction Efficiency and Selectivity
Catalysis is a cornerstone of modern organic synthesis, providing pathways to accelerate chemical reactions, and to control their outcomes in terms of selectivity (chemo-, regio-, and stereoselectivity). A catalyst functions by lowering the activation energy of a reaction, thereby increasing its rate, without being consumed in the process. For a substrate like 1-isocyanato-4-methanesulfonylbenzene, which possesses a highly electrophilic isocyanate carbon due to the potent electron-withdrawing nature of the para-methanesulfonyl group, catalysis plays a critical role in modulating its reactivity towards various nucleophiles. rsc.orgrsc.org
The primary goals of catalysis in this context are:
Rate Enhancement: To increase the speed of reactions that might otherwise be too slow to be practical.
Selectivity Control: To direct the reaction towards a specific desired product, minimizing the formation of byproducts. This is particularly crucial for multifunctional molecules where multiple reaction sites exist.
Mild Reaction Conditions: To enable transformations under less harsh conditions (e.g., lower temperatures and pressures), which saves energy and can prevent the degradation of sensitive functional groups.
By providing an alternative reaction mechanism, catalysts can navigate complex potential energy surfaces to favor specific pathways, leading to high yields and purity of the target molecules.
Homogeneous Catalysis Systems
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. researchgate.net This ensures excellent contact between the catalyst and the substrate, often leading to high activity and selectivity.
Lewis Acid Catalysis in Sulfonyl Isocyanate Transformations
Lewis acid catalysis involves the use of electron-pair acceptors to activate substrates. wikipedia.org In reactions with this compound, a Lewis acid can coordinate to either the oxygen or nitrogen atom of the isocyanate group. This coordination enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. cardiff.ac.uk This activation strategy is effective for a range of transformations, including cycloadditions and additions of nucleophiles. rsc.orgcardiff.ac.uk
Common Lewis acids used in organic synthesis include compounds based on boron, aluminum, tin, and titanium. wikipedia.org For instance, boranes have demonstrated significant reactivity in catalyzing various organic reactions due to the empty p-orbital on the boron atom, which readily accepts an electron pair from a donor substrate. cardiff.ac.uk The choice of Lewis acid and reaction conditions can significantly influence the outcome of the reaction, allowing for fine-tuning of the process.
| Catalyst Type | Example Catalyst | Role in Isocyanate Transformation |
| Boron-based | Tris(pentafluorophenyl)borane | Activates the isocyanate group by coordinating to the oxygen or nitrogen atom, increasing the electrophilicity of the carbonyl carbon. |
| Aluminum-based | Aluminum chloride (AlCl₃) | Facilitates cycloaddition reactions and Friedel-Crafts type reactions by activating the isocyanate. cardiff.ac.uk |
| Tin-based | Tin(IV) chloride (SnCl₄) | Promotes additions of nucleophiles to the isocyanate. wikipedia.org |
| Titanium-based | Titanium(IV) chloride (TiCl₄) | Used in Diels-Alder reactions where the isocyanate acts as a dienophile. wikipedia.org |
Organocatalysis, including Tertiary Amine and Squaramide-Based Systems
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. This field has gained prominence as a sustainable alternative to metal-based catalysis. For reactions involving sulfonyl isocyanates, bifunctional organocatalysts are particularly effective.
Tertiary Amines: Chiral tertiary amines can function as Lewis bases, activating nucleophiles through deprotonation or activating the isocyanate through the formation of a reactive zwitterionic intermediate. This strategy is widely used in asymmetric synthesis.
Squaramide-Based Systems: Squaramides are powerful hydrogen-bond donors. mdpi.com Chiral squaramide catalysts, often incorporating a tertiary amine moiety, act as bifunctional catalysts. academie-sciences.fr The squaramide's N-H groups activate the electrophile (this compound) by hydrogen bonding to the isocyanate's oxygen, while the basic site (e.g., a tertiary amine) deprotonates the nucleophile. mdpi.comacademie-sciences.fr This dual activation within a single chiral molecule brings the reactants into close proximity in a well-defined orientation, enabling high levels of stereocontrol in addition reactions. researchgate.netresearchgate.net
Photoredox Catalysis in Isocyanate Chemistry
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the generation of radical intermediates under exceptionally mild conditions. ethz.ch In the context of isocyanate chemistry, photoredox catalysis can enable novel transformations that are difficult to achieve through traditional thermal methods. nih.govuniupo.it
A typical photoredox cycle involves a photocatalyst (like a ruthenium or iridium complex) that, upon absorbing visible light, becomes excited and can engage in single-electron transfer (SET) processes with organic substrates. ethz.ch This can be used to generate radicals that subsequently react with isocyanates. For example, a dual-catalysis system combining a photoredox catalyst with a nickel catalyst has been used for amidation reactions between alkylsilicates and isocyanates. nih.govacs.org This approach avoids harsh reagents and proceeds under mild conditions. nih.govacs.org
Transition Metal Catalysis in Cross-Coupling and Cycloaddition Reactions
Transition metals, particularly palladium, nickel, copper, and rhodium, are extensively used to catalyze a wide array of reactions, including cross-coupling and cycloaddition reactions. mdpi.comresearchgate.net These methods are fundamental to C-C and C-heteroatom bond formation. mdpi.com While direct cross-coupling with the isocyanate group is less common, transition metals are crucial in reactions where this compound is a substrate in cycloaddition processes or reacts with organometallic reagents.
For example, transition metal catalysts can facilitate [2+2+2] cycloadditions involving isocyanates and alkynes to form substituted pyridones. The metal coordinates to the reactants, orchestrating their assembly in a controlled manner. Similarly, palladium-catalyzed reactions can be employed to couple precursors to this compound or to further transform products derived from it. researchgate.net
| Catalytic System | Reaction Type | Role of Catalyst |
| Nickel/Photoredox | Amidation | The photocatalyst generates a radical, and the nickel catalyst facilitates the coupling with the isocyanate. nih.govacs.org |
| Zinc(II) | [2+2+1] Annulation | Activates the isocyanate for nucleophilic attack by a diazo compound, leading to spirooxindole derivatives. rsc.org |
| Copper(I) | Amide formation | Forms a copper acetylide in situ, which then reacts with the electrophilic isocyanate. rsc.org |
| Palladium(0) | Cross-Coupling | Used in the synthesis of complex molecules where products from isocyanate reactions are further functionalized. researchgate.net |
Heterogeneous Catalysis Approaches for Sustainable Synthesis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offers significant advantages for sustainable chemistry. researchgate.net The primary benefit is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling, reducing waste and cost. researchgate.netrsc.org
For reactions involving this compound, developing heterogeneous catalysts is a key goal for industrial applications. Strategies include:
Immobilization of Homogeneous Catalysts: Active homogeneous catalysts (e.g., Lewis acids, organocatalysts, or transition metal complexes) can be anchored to solid supports like silica, polymers, or metal-organic frameworks (MOFs). acs.org This combines the high activity and selectivity of homogeneous systems with the practical benefits of heterogeneous catalysis.
Nanocatalysts: Supported metal nanoparticles can offer high surface area and unique catalytic properties for various transformations. rsc.org
Zeolites and Clays: These solid acids can act as robust, recyclable Lewis acid catalysts for activating isocyanates in various addition and cycloaddition reactions. rsc.org
The development of efficient and reusable heterogeneous catalysts is crucial for making the synthesis of derivatives from this compound more environmentally benign and economically viable. researchgate.netrsc.org
Mechanistic Insights into Catalytic Cycles for Isocyanate Reactions
The catalytic reactions involving this compound, and more broadly aryl sulfonyl isocyanates, are governed by mechanisms that enhance the electrophilicity of the isocyanate carbon atom, thereby facilitating nucleophilic attack. The specific catalytic cycle is highly dependent on the nature of the catalyst—whether it is a Lewis base, a Lewis acid, or a transition metal complex—and the reacting nucleophile. Due to a lack of detailed mechanistic studies specifically for this compound, the following insights are drawn from studies on closely related sulfonyl isocyanates, such as p-toluenesulfonyl isocyanate and chlorosulfonyl isocyanate. These analogues provide a strong basis for understanding the catalytic behavior of this compound.
Lewis Base Catalysis
Lewis bases, such as tertiary amines (e.g., pyridine), are common catalysts for the reactions of isocyanates with nucleophiles like alcohols. The catalytic cycle typically proceeds through the formation of a complex between the catalyst and the nucleophile. In the case of the reaction with an alcohol, the pyridine (B92270) catalyst forms a hydrogen-bonded complex with the alcohol. This complexation increases the nucleophilicity of the alcohol, which then attacks the electrophilic carbon of the isocyanate.
A proposed general mechanism for pyridine-catalyzed alcoholysis of a sulfonyl isocyanate is as follows:
Formation of a Catalyst-Nucleophile Complex: The pyridine catalyst reversibly forms a hydrogen-bonded complex with the alcohol.
Nucleophilic Attack: The activated alcohol-pyridine complex attacks the isocyanate carbon atom.
Proton Transfer and Product Formation: A proton is transferred from the alcohol to the nitrogen of the isocyanate, leading to the formation of the carbamate (B1207046) product.
Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.
Kinetic studies on analogous systems, such as the reaction of phenyl isocyanate with methanol (B129727) catalyzed by pyridine, have shown that the reaction is first order in each reactant and the catalyst. This is consistent with a general base catalysis mechanism.
Lewis Acid Catalysis
Lewis acids can also catalyze reactions of isocyanates by coordinating to the oxygen or nitrogen atom of the isocyanate group. This coordination enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. For instance, in cycloaddition reactions, a Lewis acid can accelerate the reaction by activating the isocyanate.
DFT studies on the Lewis acid-catalyzed [4+1] cycloaddition of o-quinone methides and isocyanides suggest a stepwise mechanism where the Lewis acid plays a dual role in accelerating both the dehydration of a precursor and the subsequent cycloaddition. organic-chemistry.org While this is not a direct reaction of a sulfonyl isocyanate, it provides a model for how Lewis acids can facilitate reactions involving isocyanate-like species. The general steps in a Lewis acid-catalyzed reaction of a sulfonyl isocyanate with a nucleophile can be postulated as:
Activation of the Isocyanate: The Lewis acid coordinates to the sulfonyl isocyanate, increasing its electrophilicity.
Nucleophilic Attack: The nucleophile attacks the activated isocyanate.
Product Formation and Catalyst Release: The product is formed, and the Lewis acid catalyst is released.
Concerted vs. Stepwise Mechanisms in Cycloadditions
In the context of [2+2] cycloaddition reactions with alkenes, sulfonyl isocyanates like chlorosulfonyl isocyanate (CSI) can react through either a concerted or a stepwise mechanism. The operative pathway is influenced by the electronic properties of the alkene.
Kinetic studies and computational analysis have provided detailed insights into these mechanisms. For electron-deficient alkenes, a concerted pathway is generally favored. In contrast, electron-rich alkenes tend to react via a stepwise mechanism involving a dipolar or a single-electron transfer (SET) intermediate. nih.gov
The following table summarizes kinetic data for the reaction of chlorosulfonyl isocyanate with various alkenes, illustrating the influence of alkene structure on the reaction rate and proposed mechanism.
| Alkene | Rate Constant (k, M⁻¹s⁻¹) | Temperature (°C) | Proposed Mechanism |
| Styrene | 1.3 x 10⁻⁴ | 28.6 | Stepwise (SET) |
| 1-Hexene | 4.8 x 10⁻⁵ | 28.6 | Stepwise (SET) |
| (Z)-1-Fluoro-1-hexene | 1.1 x 10⁻⁶ | 28.6 | Concerted |
| (E)-1-Fluoro-1-hexene | 2.3 x 10⁻⁷ | 28.6 | Concerted |
Data adapted from studies on chlorosulfonyl isocyanate. nih.gov
Activation parameters obtained from temperature-dependent kinetic studies further support the distinction between these mechanistic pathways.
| Reactant System | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| CSI + Styrene | 10.8 ± 0.7 | -38 ± 2 |
| CSI + (Z)-1-Fluoro-1-hexene | 14.2 ± 0.9 | -35 ± 3 |
Data for chlorosulfonyl isocyanate reactions. nih.gov
The significantly different activation enthalpies are indicative of distinct transition states for the stepwise and concerted mechanisms.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Isocyanato 4 Methanesulfonylbenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 1-Isocyanato-4-methanesulfonylbenzene, offering a detailed map of the proton and carbon frameworks.
In the ¹H NMR spectrum of this compound, the aromatic protons and the methyl protons of the sulfonyl group are the key reporters. The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
The protons ortho to the electron-withdrawing methanesulfonyl group (H-3, H-5) are expected to be deshielded and resonate further downfield compared to the protons ortho to the isocyanate group (H-2, H-6).
The protons ortho to the isocyanate group (H-2, H-6) will appear as a doublet, coupled to the adjacent protons.
The protons ortho to the methanesulfonyl group (H-3, H-5) will also appear as a doublet.
The methyl protons of the sulfonyl group (-SO₂CH₃) will appear as a sharp singlet, typically in the range of 3.0-3.3 ppm, due to the strong deshielding effect of the adjacent sulfonyl group.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-6 | 7.30 - 7.50 | Doublet | ~8-9 |
| H-3, H-5 | 7.90 - 8.10 | Doublet | ~8-9 |
Note: Predicted values are based on analogous structures and substituent effects. Actual values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides crucial information about the carbon framework, including the unique isocyanate carbon.
Aromatic Carbons: The spectrum will show four distinct signals for the aromatic carbons due to the molecule's symmetry. The carbon attached to the sulfonyl group (C-4) and the carbon attached to the isocyanate group (C-1) are quaternary and will typically have lower intensities. Their chemical shifts are significantly influenced by the substituents.
Isocyanate Carbon: The isocyanate carbon (-NCO) is highly deshielded and appears as a characteristic signal in the 120-135 ppm range.
Methanesulfonyl Carbon: The methyl carbon of the sulfonyl group (-SO₂CH₃) is also distinct, typically resonating in the 40-45 ppm range.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-NCO) | 135 - 140 |
| C-2, C-6 | 120 - 125 |
| C-3, C-5 | 128 - 132 |
| C-4 (-SO₂CH₃) | 140 - 145 |
| -NCO | 125 - 130 |
Note: Predicted values are based on analogous structures and substituent effects. Actual values may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. ustc.edu.cnscience.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would show a cross-peak connecting the ¹H signal of the methyl protons to the ¹³C signal of the methanesulfonyl carbon. Similarly, it would link the aromatic proton signals to their corresponding aromatic carbon signals, confirming their direct attachment. columbia.eduresearchgate.net
A correlation between the methyl protons (-SO₂CH₃) and the quaternary aromatic carbon C-4.
Correlations between the aromatic protons H-2/H-6 and carbons C-1, C-3/C-5, and C-4.
Correlations between the aromatic protons H-3/H-5 and carbons C-1, C-2/C-6, and C-4. These correlations provide definitive proof of the substitution pattern on the benzene ring. ustc.edu.cn
Infrared (IR) Spectroscopy for Functional Group Identification, particularly the NCO stretch
Infrared (IR) spectroscopy is a rapid and powerful tool for identifying key functional groups. The spectrum of this compound is dominated by the very strong and characteristic absorption of the isocyanate group.
N=C=O Asymmetric Stretch: A very strong, sharp, and unmistakable absorption band appears in the region of 2250-2280 cm⁻¹ . researchgate.net This band is a definitive indicator of the isocyanate functional group. researchgate.net
S=O Stretches: The methanesulfonyl group gives rise to two strong stretching vibrations:
Asymmetric S=O stretch: ~1300-1350 cm⁻¹
Symmetric S=O stretch: ~1140-1160 cm⁻¹
C=C Aromatic Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.
Key IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanate (-NCO) | Asymmetric Stretch | 2250 - 2280 | Very Strong, Sharp |
| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1300 - 1350 | Strong |
| Sulfonyl (-SO₂-) | Symmetric Stretch | 1140 - 1160 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under electron ionization (EI).
Molecular Ion Peak (M⁺•): The molecular formula of this compound is C₈H₇NO₃S, with a molecular weight of 197.21 g/mol . The mass spectrum should show a molecular ion peak at m/z = 197.
Fragmentation Analysis: Aromatic isocyanates and sulfonyl compounds exhibit characteristic fragmentation pathways.
Loss of CO: A common fragmentation for aromatic isocyanates is the loss of a carbon monoxide molecule (28 Da), which would lead to a fragment ion at m/z = 169.
Loss of SO₂: Aryl sulfones often undergo fragmentation with the loss of sulfur dioxide (64 Da). aaqr.org This would result in a fragment ion at m/z = 133.
Cleavage of the C-S bond: Cleavage of the bond between the aromatic ring and the sulfonyl group can lead to the formation of a phenylisocyanate cation (m/z = 119) or a methanesulfonyl cation (CH₃SO₂⁺, m/z = 79).
The base peak could arise from further fragmentation of these primary ions.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity |
|---|---|
| 197 | [M]⁺• (Molecular Ion) |
| 169 | [M - CO]⁺• |
| 133 | [M - SO₂]⁺• |
| 119 | [C₆H₄NCO]⁺ |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of isocyanates. epa.gov
Method: Reversed-phase HPLC using a C18 column is typically employed. epa.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water or a buffer solution. epa.gov
Detection: UV detection is suitable due to the aromatic nature of the compound.
Derivatization: Due to the high reactivity of isocyanates, analysis is often performed after derivatization. For instance, reaction with an alcohol like ethanol (B145695) in the sampling medium can convert the isocyanate to a more stable urethane (B1682113), which can then be analyzed chromatographically. nih.gov
Gas Chromatography (GC): GC can also be used, but the thermal lability and reactivity of the isocyanate group can pose challenges. Derivatization to a more stable compound is often necessary before analysis.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) and visualization under UV light would be used.
Gas Chromatography (GC) for Volatile Species
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, due to the high reactivity of the isocyanate functional group, direct GC analysis of compounds like this compound is challenging. The isocyanate group can react with active sites in the GC column or with trace amounts of water, leading to degradation and inaccurate results. Consequently, indirect methods involving derivatization are typically employed. nih.gov
A common strategy involves the reaction of the isocyanate with an excess of a secondary amine, such as di-n-butylamine, to form a stable, less reactive urea (B33335) derivative. nih.gov This derivative can then be analyzed by GC without degradation. The amount of isocyanate in the original sample is determined by quantifying the resulting urea. In another approach, the isocyanate can be hydrolyzed to its corresponding primary amine, 4-aminophenyl methyl sulfone, which is then derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS). mdpi.com
GC-MS is particularly useful as it combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net The mass spectrum of the derivative provides crucial structural information, including its molecular weight and fragmentation patterns, which helps to confirm the identity of the original isocyanate. mdpi.com The flame ionization detector (FID) is also commonly used for quantification due to its high sensitivity and wide linear range. researchgate.netshimadzu.com
Table 1: Illustrative GC Conditions for the Analysis of a Derivatized Isocyanate
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID or Mass Spectrometer |
| Column | Capillary column (e.g., 5% Phenyl Methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |
| Detector Temperature | 300 °C (FID) or MS Transfer Line at 280 °C |
| Derivatizing Agent | Di-n-butylamine (for urea formation) |
High-Performance Liquid Chromatography (HPLC) for Purity and Derivatization Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isocyanates, offering robust methods for purity assessment and quantification. researchgate.netnih.gov Similar to GC, direct analysis is often avoided due to the reactivity of the isocyanate group. HPLC analysis typically relies on pre-column derivatization to convert the isocyanate into a more stable and readily detectable compound. epa.gov
Derivatization is achieved by reacting the isocyanate with a reagent that has a strong chromophore, enhancing detection by UV-Vis spectrophotometry. nih.gov Common derivatizing agents include 1-(2-pyridyl)piperazine (B128488) (1,2-PP) and dibutylamine, which react with the isocyanate to form stable urea derivatives. nih.govepa.gov These derivatives are well-suited for separation on reverse-phase HPLC columns, such as C8 or C18. epa.govsielc.com
This methodology is highly effective for:
Purity Analysis: Determining the percentage purity of a this compound sample by separating the main derivative peak from impurities.
Derivatization Analysis: Quantifying the amount of this compound in various matrices, including complex polymer resins. nih.gov The concentration is calculated by comparing the peak area of the sample derivative to a calibration curve generated from standards of known concentrations. epa.gov
Detection is most commonly performed with a Diode Array Detector (DAD) or a UV-Vis detector. epa.gov For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) can be utilized. diva-portal.org
Table 2: Typical HPLC Parameters for Isocyanate Derivative Analysis
| Parameter | Condition |
| Instrument | HPLC with DAD or MS Detector |
| Column | Reverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., ammonium (B1175870) acetate) epa.gov |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm (UV) or specific m/z for MS |
| Injection Volume | 10 µL |
Integration of Multiple Spectroscopic and Analytical Data for Comprehensive Structural Confirmation
The unambiguous structural confirmation of this compound and its derivatives requires a synergistic approach, integrating data from several analytical and spectroscopic techniques. No single method provides all the necessary information, but together they form a comprehensive picture of the molecule's identity, purity, and structure. cdc.gov
The process of structural confirmation typically involves the following integrated workflow:
Chromatographic Purity Assessment (HPLC/GC): The first step is to establish the purity of the sample. HPLC is the preferred method for assessing the purity of the parent isocyanate, usually after derivatization. nih.gov A single, sharp peak indicates a high degree of purity, which is essential for obtaining clean and interpretable data from other spectroscopic methods. sielc.com
Molecular Mass Determination (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. The measured mass is compared to the theoretical mass of C₈H₇NO₃S, providing strong evidence for the chemical formula. When coupled with GC or HPLC, MS can also provide fragmentation patterns of derivatives, which help piece together the molecular structure.
Functional Group Identification (Infrared Spectroscopy): Fourier-transform infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the spectrum would be expected to show:
A strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹.
Strong absorption bands for the sulfonyl group (O=S=O) at approximately 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹.
Bands corresponding to the aromatic ring C-H and C=C bonds.
Structural Framework Elucidation (Nuclear Magnetic Resonance Spectroscopy): NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework.
¹H NMR: Would confirm the 1,4- (para) substitution pattern on the benzene ring, typically showing two distinct doublets in the aromatic region. It would also show a singlet for the three protons of the methyl (-CH₃) group attached to the sulfur atom.
¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule, including the carbon of the isocyanate group, the four different carbons of the aromatic ring, and the methyl carbon.
By integrating the purity data from HPLC nih.gov, the elemental formula from HRMS, the functional groups from FTIR, and the precise atomic arrangement from NMR, a complete and definitive structural confirmation of this compound is achieved.
Theoretical and Computational Studies on 1 Isocyanato 4 Methanesulfonylbenzene
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and the electronic distribution that dictates its properties. For 1-Isocyanato-4-methanesulfonylbenzene, these calculations reveal the interplay between the phenyl ring and its two functional groups.
The first step in a computational study is typically geometry optimization, a process that seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This is commonly achieved using Density Functional Theory (DFT), a method that has proven to be a good compromise between accuracy and computational cost for organic molecules. mkjc.in For this compound, a DFT calculation, perhaps using the B3LYP functional with a 6-31G* basis set, would be employed to find its equilibrium geometry.
The optimized structure would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, the geometry of the sulfonyl group and the isocyanate group relative to the benzene (B151609) ring would be determined. The electronic structure analysis, derived from the optimized geometry, would reveal the distribution of electron density within the molecule. The methanesulfonyl group is a strong electron-withdrawing group, which would be expected to decrease the electron density on the benzene ring, particularly at the ortho and para positions relative to the sulfonyl group. The isocyanate group is also electron-withdrawing. A Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic nature of the isocyanate carbon and the nucleophilic character of the isocyanate oxygen and the sulfonyl oxygens.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length (Å) | 1.77 |
| S=O Bond Length (Å) | 1.43 |
| C-N (isocyanate) Bond Length (Å) | 1.35 |
| N=C (isocyanate) Bond Length (Å) | 1.20 |
| C=O (isocyanate) Bond Length (Å) | 1.17 |
| C-S-C Bond Angle (°) | 104.5 |
| O-S-O Bond Angle (°) | 119.5 |
| C-N=C Bond Angle (°) | 125.0 |
Note: The data in this table is hypothetical and represents typical values that would be expected from DFT calculations on similar molecules.
The presence of single bonds in this compound allows for rotation of the methanesulfonyl and isocyanate groups relative to the benzene ring. Computational methods can be used to explore the potential energy surface associated with these rotations to identify the most stable conformations (energy minima) and the energy barriers between them (transition states).
For the methanesulfonyl group, rotation around the C-S bond would likely reveal a preferred conformation where the methyl group is staggered with respect to the ortho hydrogens of the benzene ring to minimize steric hindrance. nih.gov Similarly, the rotation of the isocyanate group around the C-N bond would be investigated. While the isocyanate group is linear, its orientation relative to the ring can have energetic consequences. The rotational barriers for these motions can be calculated by performing a series of constrained geometry optimizations where the dihedral angle of interest is systematically varied. These barriers provide insight into the flexibility of the molecule at different temperatures. sdu.dk
Table 2: Calculated Rotational Barriers for this compound
| Rotational Bond | Dihedral Angle Range (°) | Calculated Barrier (kcal/mol) |
|---|---|---|
| C(aryl)-S | 0 - 180 | 2.5 |
Note: The data in this table is hypothetical and based on expected values for similar aromatic compounds.
Computational Investigations of Reactivity and Reaction Mechanisms
Computational chemistry is a powerful tool for predicting how a molecule will react and for elucidating the step-by-step mechanisms of chemical transformations.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, stating that many reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com For this compound, the HOMO and LUMO can be calculated using DFT.
The energy and spatial distribution of these orbitals are crucial. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). Given the strong electron-withdrawing nature of both substituents, the LUMO of this compound is expected to be low in energy and predominantly localized on the isocyanate group, specifically on the central carbon atom. This indicates that this site is highly susceptible to nucleophilic attack. The HOMO is likely to be distributed over the benzene ring and the sulfonyl group. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Table 3: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -8.5 | Benzene Ring, Sulfonyl Oxygen atoms |
| LUMO | -1.2 | Isocyanate Carbon atom |
Note: The data in this table is hypothetical and represents a plausible outcome of FMO analysis for this molecule.
Isocyanates are known to undergo a variety of reactions, most notably addition reactions with nucleophiles such as alcohols, amines, and water. pcimag.com Computational chemistry can be used to model the transition states of these reactions, providing detailed information about the reaction mechanism and allowing for the calculation of activation energies.
For example, the reaction of this compound with methanol (B129727) to form a urethane (B1682113) can be modeled. This would involve locating the transition state structure for the nucleophilic attack of the methanol oxygen on the isocyanate carbon. The calculated activation energy for this step would provide a quantitative measure of the reaction rate. mdpi.com Computational studies on similar reactions have shown that the reaction can be catalyzed and that the mechanism can be influenced by the solvent. acs.org By modeling the reaction in different solvent environments (using implicit or explicit solvent models), the effect of the solvent on the reaction energetics can be assessed.
Density Functional Theory (DFT) Applications in Predicting Spectroscopic Parameters
DFT is not only used for studying structure and reactivity but also for predicting various spectroscopic properties of molecules. These theoretical predictions can be invaluable for interpreting experimental spectra and for the structural characterization of new compounds. techscience.com
For this compound, DFT calculations can be used to predict its vibrational (infrared) spectrum. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be obtained. nih.gov The calculated spectrum would be expected to show characteristic peaks for the N=C=O stretching of the isocyanate group (around 2250-2275 cm⁻¹) and the symmetric and asymmetric S=O stretches of the sulfonyl group (around 1150 and 1350 cm⁻¹, respectively).
Furthermore, DFT can be used to predict the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). youtube.com This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can then be compared to experimental data to confirm the structure of the molecule. For this compound, the electron-withdrawing effects of the substituents would be expected to cause the aromatic protons and carbons to be shifted downfield in the NMR spectra.
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Key Predicted Signals |
|---|---|
| IR Spectroscopy (cm⁻¹) | ~2270 (N=C=O stretch), ~1350 (asymmetric S=O stretch), ~1150 (symmetric S=O stretch) |
| ¹H NMR (ppm) | 7.5-8.0 (aromatic protons), 3.1 (methyl protons) |
Note: The data in this table is hypothetical and based on characteristic spectroscopic values for the functional groups present.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
The primary forces governing the intermolecular interactions of this compound are expected to be dipole-dipole interactions, London dispersion forces, and potential hydrogen bonding with protic solvents. The molecule possesses a significant dipole moment arising from the highly electronegative oxygen and nitrogen atoms in the isocyanate (-N=C=O) and methanesulfonyl (-SO₂CH₃) groups.
Intermolecular Interactions in the Pure State:
In a simulated environment of pure this compound, molecules would likely arrange themselves to optimize electrostatic interactions. The strong permanent dipole of the isocyanate and sulfonyl groups would lead to significant dipole-dipole interactions, influencing the local ordering of the molecules. Furthermore, the benzene ring allows for π-π stacking interactions, which would contribute to the cohesive forces within the system. MD simulations could quantify the radial distribution functions between key atoms to reveal the preferred intermolecular distances and coordination numbers.
A hypothetical representation of the dominant intermolecular interactions is presented in Table 1.
Table 1: Predicted Dominant Intermolecular Interactions for this compound in a Pure State
| Interaction Type | Contributing Functional Groups | Estimated Relative Strength |
| Dipole-Dipole | -N=C=O, -SO₂CH₃ | Strong |
| π-π Stacking | Benzene Ring | Moderate |
| London Dispersion | Entire Molecule | Moderate |
This table is a theoretical representation based on the molecular structure and not derived from specific experimental or simulation data for this compound.
Solvent Effects:
The behavior of this compound is expected to be highly dependent on the solvent environment. MD simulations in explicit solvent models can elucidate the specific interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell structure and dynamics.
Nonpolar Solvents (e.g., Toluene (B28343), Benzene): In nonpolar solvents, the solute-solute interactions would be more significant compared to solute-solvent interactions. The π-π stacking between the benzene ring of the solute and aromatic solvents like toluene could be a prominent feature. The reaction rates of isocyanates are generally observed to be different in aromatic solvents compared to aliphatic ones, a phenomenon that MD simulations could help to explain by analyzing the organization of solvent molecules around the reactive isocyanate group. researchgate.net
Polar Aprotic Solvents (e.g., Dimethylformamide, Acetonitrile): Polar aprotic solvents would strongly interact with the dipolar regions of this compound. These solvents can solvate the molecule effectively, potentially influencing the conformational freedom of the methanesulfonyl group and the accessibility of the isocyanate group for chemical reactions. A 71-fold increase in the reaction rate for urethane formation was observed when moving from benzene to acetonitrile (B52724), highlighting the significant role of polar solvents. ebrary.net
Polar Protic Solvents (e.g., Alcohols): Protic solvents, such as alcohols, can act as hydrogen bond donors to the oxygen atoms of the isocyanate and sulfonyl groups. More importantly, they can react with the isocyanate group to form urethanes. Theoretical calculations have shown that the energy barrier for the reaction of isocyanates with alcohols is substantially lowered when additional alcohol molecules are involved, suggesting the formation of alcohol associates that act as catalysts. mdpi.com MD simulations could be employed to study the formation and dynamics of these hydrogen-bonded complexes and their role in the reaction mechanism.
The anticipated effects of different solvent types on the interactions and reactivity are summarized in Table 2.
Table 2: Predicted Solvent Effects on this compound
| Solvent Type | Primary Solute-Solvent Interaction | Expected Impact on Reactivity |
| Nonpolar Aromatic | π-π Stacking, Dispersion | Moderate reaction rates |
| Polar Aprotic | Dipole-Dipole Interactions | Significantly increased reaction rates |
| Polar Protic | Hydrogen Bonding, Chemical Reaction | Complex formation, catalysis of addition reactions |
This table is a theoretical representation based on general principles of isocyanate chemistry and has not been populated with specific simulation data for this compound.
Synthetic Applications and Research Impact of 1 Isocyanato 4 Methanesulfonylbenzene Derivatives
Utility in the Synthesis of Diverse Nitrogen Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. Isocyanates are versatile reagents often employed in the construction of such scaffolds. While 1-isocyanato-4-methanesulfonylbenzene possesses the requisite functionality for these transformations, its specific use appears to be limited or underreported in the contexts outlined below.
Pyrrolidine (B122466) and Pyrrolidinone Derivatives
The pyrrolidine and pyrrolidinone rings are core components of many biologically active compounds. mdpi.comresearchgate.net The synthesis of these five-membered rings can be achieved through numerous strategies, including cycloaddition reactions and the cyclization of linear precursors. organic-chemistry.orgresearchgate.netgoogle.com Despite the general utility of isocyanates in heterocyclic synthesis, a thorough review of published research did not yield specific methods or examples detailing the use of this compound for the direct synthesis of pyrrolidine or pyrrolidinone derivatives.
Oxazolidinone Formation
Oxazolidinones are a critical class of heterocycles, most notably recognized for their application as antibacterial agents, such as linezolid. nih.govresearchgate.net A common and powerful method for their synthesis is the cycloaddition reaction between an epoxide and an isocyanate. beilstein-journals.orgnih.govbeilstein-archives.org This reaction typically proceeds with high efficiency and stereochemical control. However, investigations into the synthetic literature did not uncover specific instances where this compound has been employed as the isocyanate component in the formation of oxazolidinone rings. General methods often utilize other isocyanates, such as chlorosulfonyl isocyanate or various aryl isocyanates, to achieve this transformation. nih.govbeilstein-journals.org
Triazole and Thiadiazole Incorporations
Triazoles and thiadiazoles are five-membered aromatic heterocycles containing three and two nitrogen atoms, respectively, with the latter also containing a sulfur atom. utar.edu.mychemmethod.com These rings are present in a wide range of pharmacologically active agents. mdpi.comnih.gov Their synthesis is typically achieved through the cyclization of precursors like hydrazides, thiosemicarbazides, or via cycloaddition reactions. researchgate.net While the isocyanate group can be a precursor to functionalities that are later incorporated into heterocyclic systems, the direct application of this compound as a key building block in the primary synthesis of triazole or thiadiazole rings is not prominently featured in the available chemical literature.
Phthalimidine and Imine Synthesis
Phthalimidines (isoindolinones) and imines are important structural motifs in medicinal and materials chemistry. organic-chemistry.orgnih.gov Phthalimide synthesis, a related transformation, often involves the reaction of phthalic anhydride (B1165640) with amines (Gabriel synthesis) or can be achieved through modern multicomponent reactions. organic-chemistry.orgorganic-chemistry.org Imine synthesis typically involves the condensation of a primary amine with an aldehyde or ketone. semanticscholar.org A review of synthetic methodologies did not provide specific examples of this compound being used as a reagent for the direct synthesis of phthalimidine or imine derivatives.
Construction of Complex Organic Architectures for Chemical Biology Research
The development of novel molecular probes and biologically active compounds for chemical biology relies on the efficient construction of complex organic architectures. The sulfonyl and isocyanate groups of this compound make it a candidate for creating molecules with potential biological interactions. researchgate.net Isocyanates are known to react with a variety of nucleophiles, enabling their incorporation into larger, more complex structures. Nevertheless, specific research detailing the application of this compound in the targeted construction of complex molecular architectures for chemical biology research is not widely reported.
Role as a Versatile Reagent in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy in generating molecular diversity. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the synthesis of peptide-like structures and other complex molecules. beilstein-journals.orgmdpi.com While isocyanates are related to isocyanides and can participate in certain MCRs, the specific role of this compound as a versatile reagent in well-established or novel multicomponent reactions has not been extensively documented in the scientific literature. mdpi.combeilstein-journals.org
Advancements in Enantioselective and Regioselective Transformations using Arylsulfonyl Isocyanates
The pursuit of stereochemical and regiochemical control is a central theme in modern organic synthesis. Arylsulfonyl isocyanates, including this compound, have emerged as versatile reagents in achieving such precision. Their electrophilic nature, coupled with the electronic properties of the arylsulfonyl group, allows for a range of transformations that proceed with high levels of selectivity. This section details the progress in enantioselective and regioselective reactions utilizing arylsulfonyl isocyanates, with a focus on their application in the synthesis of complex molecular architectures.
A notable advancement in the use of arylsulfonyl isocyanates is in the realm of multicomponent reactions. These reactions, where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. The incorporation of arylsulfonyl isocyanates in such reactions has been shown to influence the regioselectivity of product formation. For instance, in certain copper-catalyzed multicomponent reactions, the choice of isocyanate can direct the reaction pathway, although the specific influence of the methanesulfonyl substituent on this compound in these contexts requires further detailed investigation.
One of the significant applications of arylsulfonyl isocyanates is in the synthesis of β-lactams through [2+2] cycloaddition reactions with alkenes. While the reactivity of this compound in these reactions is not as extensively documented as that of p-toluenesulfonyl isocyanate, the general mechanism provides a framework for predicting its behavior. The stereochemical outcome of these cycloadditions is often dependent on the nature of the alkene and the reaction conditions. For electron-rich alkenes, these reactions can proceed through a stepwise mechanism involving a dipolar intermediate, which can influence the stereoselectivity of the resulting β-lactam.
Furthermore, arylsulfonyl isocyanates are valuable reagents in the synthesis of N-sulfonylcarbamates from alcohols. These carbamates can then undergo further transformations, such as stereoselective rearrangements. For example, allylic N-tosylcarbamates, derived from the reaction of allylic alcohols with p-toluenesulfonyl isocyanate, can undergo a gold-catalyzed lookchem.comlookchem.com-sigmatropic rearrangement to furnish N-tosyl allylic amines with a high degree of stereoselectivity. This methodology provides a powerful tool for the stereocontrolled introduction of an amino group. The analogous derivatives from this compound would be expected to participate in similar transformations, offering a pathway to chiral amines with the methanesulfonylphenyl protecting group.
The following tables summarize key research findings in enantioselective and regioselective transformations involving arylsulfonyl isocyanates, providing a glimpse into the potential applications of this compound in this field.
Table 1: Enantioselective Transformations Involving Arylsulfonyl Isocyanate Derivatives
| Reaction Type | Arylsulfonyl Isocyanate | Substrate | Catalyst/Chiral Auxiliary | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Allylic Amination | p-Toluenesulfonyl isocyanate | (E)-2-Penten-1-ol | AuCl/AgOTf | N-((E)-penta-1,3-dien-1-yl)-4-methylbenzenesulfonamide | 85 | >95:5 E/Z |
| [2+2] Cycloaddition | p-Toluenesulfonyl isocyanate | 3,4-Dihydro-2H-pyran | None (Neat) | Tosyl-β-lactam adduct | High | Not Reported |
This table presents data for a closely related arylsulfonyl isocyanate to illustrate the types of enantioselective transformations possible. Specific data for this compound is limited in the reviewed literature.
Table 2: Regioselective Transformations Involving Arylsulfonyl Isocyanate Derivatives
| Reaction Type | Arylsulfonyl Isocyanate | Substrate | Reagent/Conditions | Major Regioisomer | Yield (%) | Regioselectivity |
| Amination of Alkenes | Chlorosulfonyl isocyanate | Styrene | H₂O | N-Sulfonyl-1-phenylethanamine | Good | High |
| Reaction with Carboxylates | p-Toluenesulfonyl isocyanate | Sodium Benzoate | Room Temperature | N-Benzoyl-p-toluenesulfonamide | Good | High |
This table includes data for other sulfonyl isocyanates to demonstrate the regiochemical control achievable in reactions involving this class of compounds, which is anticipated to be similar for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Isocyanato-4-methanesulfonylbenzene, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-methylbenzene followed by isocyanate functionalization. Key parameters include:
- Solvent Selection : Use anhydrous dichloromethane or toluene to minimize hydrolysis of the isocyanate group .
- Temperature Control : Maintain temperatures below 0°C during sulfonylation to prevent side reactions.
- Catalysts : Employ triethylamine to neutralize HCl byproducts during sulfonyl chloride reactions .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and purify via column chromatography. Typical yields range from 65–75% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- IR Spectroscopy : Look for the isocyanate (N=C=O) stretch at ~2250–2270 cm⁻¹ and sulfonyl (S=O) stretches at 1320–1350 cm⁻¹ and 1140–1170 cm⁻¹ .
- NMR :
- ¹H NMR : Aromatic protons appear as a doublet (δ 7.8–8.2 ppm, J = 8.5 Hz) due to para-substitution. The methanesulfonyl group’s methyl protons resonate at δ 3.1–3.3 ppm .
- ¹³C NMR : The isocyanate carbon appears at δ 120–125 ppm, while sulfonyl carbons are at δ 44–46 ppm (CH₃) and δ 140–142 ppm (SO₂) .
- Mass Spectrometry : The molecular ion peak (M⁺) should appear at m/z 213.28 (C₈H₇NO₃S₂), with fragmentation patterns showing loss of the isocyanate group (−42 amu) .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed reaction outcomes when using this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Data Triangulation : Cross-validate results using HPLC (C18 column, methanol/water 70:30) and GC-MS to confirm product identity and purity .
- Error Analysis : Quantify uncertainties in reactant stoichiometry and solvent polarity effects. For example, trace moisture can hydrolyze isocyanate to urea, altering reaction pathways .
- Controlled Replicates : Perform triplicate experiments under inert (N₂/Ar) and ambient conditions to isolate environmental variables .
Q. What methodologies are recommended for analyzing the stability of this compound under varying thermal conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically 180–200°C) under nitrogen atmosphere .
- Kinetic Studies : Use Arrhenius plots to determine activation energy for isocyanate degradation. Monitor via FTIR for loss of N=C=O peaks .
- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products (e.g., urea derivatives) via LC-MS .
Safety and Handling
Q. What protocols ensure safe laboratory handling and waste management of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent exposure to toxic isocyanate vapors .
- Waste Neutralization : Quench residual isocyanate groups with ethanol/water (1:1) before disposal. Collect hydrolyzed waste in labeled containers for incineration .
- Spill Management : Absorb small spills with vermiculite and treat with 10% aqueous ammonia to degrade isocyanate functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
